molecular formula C20H15NO B15204367 4'-(Benzyloxy)[1,1'-biphenyl]-2-carbonitrile

4'-(Benzyloxy)[1,1'-biphenyl]-2-carbonitrile

Katalognummer: B15204367
Molekulargewicht: 285.3 g/mol
InChI-Schlüssel: IQCLUFBXHMWNIF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4’-(Benzyloxy)[1,1’-biphenyl]-2-carbonitrile is an organic compound that belongs to the class of biphenyl derivatives It is characterized by the presence of a benzyloxy group attached to the biphenyl structure, with a carbonitrile group at the 2-position

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4’-(Benzyloxy)[1,1’-biphenyl]-2-carbonitrile can be achieved through several synthetic routes. One common method involves the Suzuki-Miyaura coupling reaction, which is a widely used technique for forming carbon-carbon bonds. In this reaction, a boronic acid derivative of the biphenyl compound is coupled with a halogenated benzyloxy compound in the presence of a palladium catalyst and a base . The reaction typically proceeds under mild conditions, making it suitable for the synthesis of various biphenyl derivatives.

Industrial Production Methods

Industrial production of 4’-(Benzyloxy)[1,1’-biphenyl]-2-carbonitrile may involve similar synthetic routes as those used in laboratory settings, but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity compounds suitable for industrial applications.

Analyse Chemischer Reaktionen

Types of Reactions

4’-(Benzyloxy)[1,1’-biphenyl]-2-carbonitrile undergoes various chemical reactions, including:

    Oxidation: The benzyloxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The carbonitrile group can be reduced to form primary amines.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration and halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a catalyst are used.

    Substitution: Electrophilic reagents like nitric acid for nitration and halogens for halogenation are employed.

Major Products Formed

    Oxidation: Benzyloxy group oxidation yields benzaldehyde or benzoic acid derivatives.

    Reduction: Carbonitrile reduction produces primary amines.

    Substitution: Electrophilic substitution results in nitro or halogenated biphenyl derivatives.

Wissenschaftliche Forschungsanwendungen

4’-(Benzyloxy)[1,1’-biphenyl]-2-carbonitrile has several applications in scientific research:

Wirkmechanismus

The mechanism of action of 4’-(Benzyloxy)[1,1’-biphenyl]-2-carbonitrile depends on its specific application. In organic synthesis, it acts as a versatile intermediate that can undergo various transformations to yield desired products. In biological systems, its derivatives may interact with molecular targets such as enzymes or receptors, leading to specific biological effects. The exact pathways involved are subject to ongoing research and may vary depending on the specific derivative and application.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

4’-(Benzyloxy)[1,1’-biphenyl]-2-carbonitrile is unique due to the presence of both the benzyloxy and carbonitrile groups, which confer distinct reactivity and potential applications. The combination of these functional groups allows for versatile chemical modifications and the exploration of various scientific and industrial applications.

Eigenschaften

Molekularformel

C20H15NO

Molekulargewicht

285.3 g/mol

IUPAC-Name

2-(4-phenylmethoxyphenyl)benzonitrile

InChI

InChI=1S/C20H15NO/c21-14-18-8-4-5-9-20(18)17-10-12-19(13-11-17)22-15-16-6-2-1-3-7-16/h1-13H,15H2

InChI-Schlüssel

IQCLUFBXHMWNIF-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C(C=C1)COC2=CC=C(C=C2)C3=CC=CC=C3C#N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.